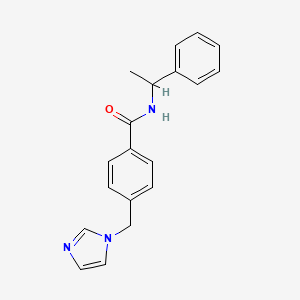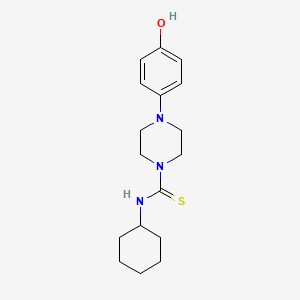![molecular formula C23H28ClNO2 B6075249 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine, also known as BCP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BCP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用机制
The mechanism of action of 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzyme activity. This compound has been shown to modulate voltage-gated sodium channels, calcium channels, and potassium channels, which may contribute to its analgesic and anticonvulsant effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anticonvulsant, and anxiolytic effects. This compound has been shown to reduce pain sensitivity in animal models, which may be due to its ability to modulate voltage-gated sodium channels. This compound has also been shown to reduce seizure activity in animal models, which may be due to its ability to modulate voltage-gated calcium channels. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, which may be due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase.
实验室实验的优点和局限性
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine has several advantages for lab experiments, including its ability to modulate ion channels and inhibit enzyme activity. This compound has been shown to have potent effects on various ion channels and enzymes, which makes it a useful tool for investigating the function of these molecules. However, this compound also has some limitations for lab experiments, including its potential toxicity and lack of selectivity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments. Additionally, this compound has been shown to lack selectivity for certain ion channels and enzymes, which may make it difficult to study specific molecules in isolation.
未来方向
There are several future directions for research on 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine, including investigating its potential as a therapeutic agent for various diseases. This compound has been shown to have potential as an analgesic, anticonvulsant, and anxiolytic agent, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing more selective derivatives of this compound, which may improve its efficacy and reduce its potential toxicity.
合成方法
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine can be synthesized using various methods, including the Mannich reaction, reductive amination, and Grignard reaction. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone, followed by the addition of benzyl chloride to produce this compound. Reductive amination involves the reduction of a ketone or aldehyde with an amine, followed by the addition of benzyl chloride to produce this compound. The Grignard reaction involves the addition of a Grignard reagent to a ketone, followed by the addition of benzyl chloride to produce this compound.
科学研究应用
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine has been studied extensively for its potential applications in scientific research. It has been investigated for its ability to modulate various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. This compound has also been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has been investigated for its potential as an analgesic, anticonvulsant, and anxiolytic agent.
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-chloro-3-methylphenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO2/c1-17-15-20(9-10-21(17)24)27-23(2,3)22(26)25-13-11-19(12-14-25)16-18-7-5-4-6-8-18/h4-10,15,19H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNDDRKWSKLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)


![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6075222.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)


